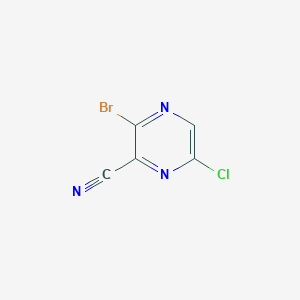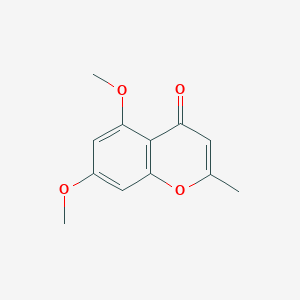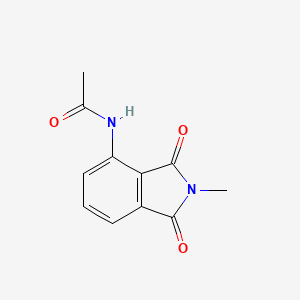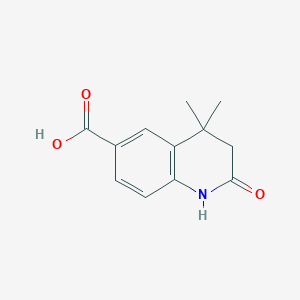
6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine is a heterocyclic compound belonging to the purine family. It is characterized by the presence of a chlorine atom at the 6th position, a difluoromethyl group at the 8th position, and a methyl group at the 9th position on the purine ring. This compound has a molecular formula of C7H5ClF2N4 and a molecular weight of 218.59 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating reagents like difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2).
Methylation: The methyl group at the 9th position is introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing .
化学反応の分析
Types of Reactions
6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (NH3), thiols (RSH), or alkoxides (RO-) in the presence of a base (e.g., NaOH) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.
Major Products
Substitution: Formation of substituted purines with various functional groups.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Coupling: Formation of complex purine derivatives with extended conjugation.
科学的研究の応用
6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit DNA or RNA synthesis by interfering with nucleotide metabolism. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
6-Chloro-8-(trifluoromethyl)quinoline: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
8-Chloro-6-(trifluoromethyl)quinoline: Another similar compound with a trifluoromethyl group.
Uniqueness
6-Chloro-8-(difluoromethyl)-9-methyl-9H-purine is unique due to the presence of both a difluoromethyl group and a methyl group on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C7H5ClF2N4 |
|---|---|
分子量 |
218.59 g/mol |
IUPAC名 |
6-chloro-8-(difluoromethyl)-9-methylpurine |
InChI |
InChI=1S/C7H5ClF2N4/c1-14-6-3(4(8)11-2-12-6)13-7(14)5(9)10/h2,5H,1H3 |
InChIキー |
UORGFGIHKQSABY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=NC=N2)Cl)N=C1C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















